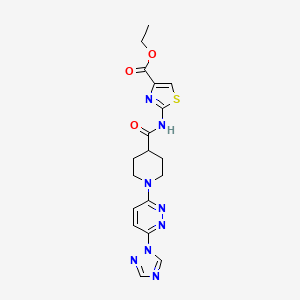
ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H20N8O3S and its molecular weight is 428.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
1,2,4-triazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many compounds containing 1,2,4-triazole rings have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetic properties .
Result of Action
Compounds containing 1,2,4-triazole rings have been found to have a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
生物活性
Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H11N7O3S with a molecular weight of approximately 345.34 g/mol. The compound features a thiazole ring, a triazole moiety, and a pyridazine derivative, which are pivotal for its biological activity.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thiazole and triazole rings through condensation reactions. The complexity of the synthesis reflects the intricate nature of the compound's structure, which is essential for its biological function.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticonvulsant Activity
A study on thiazole derivatives demonstrated promising anticonvulsant properties. Compounds with structural similarities to ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole were tested in animal models and showed effective seizure protection at specific dosages. The structure–activity relationship (SAR) analysis indicated that modifications in the pyridazine or piperidine rings could enhance anticonvulsant efficacy .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Thiazole derivatives have been associated with cytotoxic activity against various cancer cell lines. For example, certain analogues exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin in specific cancer models . The presence of electron-withdrawing groups in the structure was linked to increased potency against cancer cells.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various thiazole derivatives, ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole was found to have an MIC (Minimum Inhibitory Concentration) of 12.5 μg/mL against E. coli, indicating substantial antimicrobial activity .
Case Study 2: Anticonvulsant Activity Assessment
In another investigation assessing anticonvulsant effects using the pentylenetetrazol (PTZ) model in rodents, compounds structurally related to ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole demonstrated median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg . These results underscore the potential for developing new anticonvulsant medications based on this scaffold.
属性
IUPAC Name |
ethyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O3S/c1-2-29-17(28)13-9-30-18(21-13)22-16(27)12-5-7-25(8-6-12)14-3-4-15(24-23-14)26-11-19-10-20-26/h3-4,9-12H,2,5-8H2,1H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXAFPXDKLTFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














